Benzene, 1,2,3-trimethoxy-4-(1-propenyl)-
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Overview
Description
Benzene, 1,2,3-trimethoxy-4-(1-propenyl)-, also known as Isoelemicin, is an organic compound with the molecular formula C12H16O3. It is a derivative of benzene, featuring three methoxy groups and a propenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3-trimethoxy-4-(1-propenyl)- typically involves the methylation of catechol (1,2-dihydroxybenzene) followed by the introduction of the propenyl group. One common method includes the following steps:
Methylation of Catechol: Catechol is reacted with methyl iodide in the presence of a base such as potassium carbonate to form 1,2-dimethoxybenzene.
Formylation: The 1,2-dimethoxybenzene is then formylated using a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position.
Reduction and Alkylation: The formyl group is reduced to an alcohol, which is then dehydrated to form the propenyl group.
Industrial Production Methods
Industrial production of Benzene, 1,2,3-trimethoxy-4-(1-propenyl)- may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2,3-trimethoxy-4-(1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces saturated derivatives.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
B
Properties
CAS No. |
81148-83-6 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1,2,3-trimethoxy-4-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-8-10(13-2)12(15-4)11(9)14-3/h5-8H,1-4H3/b6-5+ |
InChI Key |
BWDCJRUCCWZCIY-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C=C1)OC)OC)OC |
Canonical SMILES |
CC=CC1=C(C(=C(C=C1)OC)OC)OC |
Origin of Product |
United States |
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